2-Methyl-1,2,3,4-tetrahydroquinoxaline
Description
Significance of the Tetrahydroquinoxaline Nucleus in Organic Chemistry and Medicinal Science
The 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules with a wide array of biological activities. dntb.gov.uarsc.org Derivatives of this scaffold have been investigated for their potential as antiproliferative agents, inhibitors of enzymes like colchicine (B1669291) binding site inhibitors, and as antagonists for various receptors. nih.gov The structural rigidity and the presence of multiple points for substitution on the tetrahydroquinoxaline ring system allow for the fine-tuning of a compound's steric and electronic properties, which is a crucial aspect of modern drug design. nih.gov
Beyond its role in medicinal chemistry, the tetrahydroquinoxaline nucleus serves as a versatile building block in organic synthesis. Its chemical reactivity allows for the construction of more complex polycyclic systems and the introduction of diverse functional groups. The development of synthetic routes to access these scaffolds is an active area of research, with methods ranging from classical condensation reactions to more modern catalytic approaches. dntb.gov.uanih.gov
Overview of Research Trajectories for Substituted 1,2,3,4-Tetrahydroquinoxalines
Research into substituted 1,2,3,4-tetrahydroquinoxalines has followed several key trajectories. A significant focus has been on the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. rsc.org This includes the use of domino reactions, catalytic hydrogenation, and multicomponent reactions to construct the core scaffold and introduce a variety of substituents. nih.gov
Another major research avenue is the exploration of the biological activities of these substituted derivatives. Studies have shown that the nature and position of substituents on the tetrahydroquinoxaline ring can have a profound impact on their pharmacological profiles. For instance, the introduction of different functional groups has led to the discovery of compounds with potential applications as anticancer, antimicrobial, and antiviral agents. nih.govnih.govrsc.org Furthermore, the development of N-substituted tetrahydroquinoxalines has been a subject of interest, with research exploring their potential as inhibitors of specific biological targets. rsc.orgrsc.org
Specific Focus on 2-Methyl-1,2,3,4-tetrahydroquinoxaline within the Class
Within the broader class of substituted tetrahydroquinoxalines, this compound serves as a foundational example for understanding the impact of simple alkyl substitution on the properties and reactivity of the parent scaffold. This specific compound has been a subject of synthetic studies, with researchers developing unequivocal routes to its chiral forms. The presence of a methyl group at the 2-position introduces a chiral center, making it a valuable starting material for the synthesis of enantiomerically pure compounds.
While extensive research on the direct biological applications of this compound is not widely documented in publicly available literature, its role as a synthetic intermediate is noteworthy. It has been utilized in the development of novel phosphoramidite (B1245037) ligands for use in iridium-catalyzed allylic alkylation reactions, highlighting its utility in the field of asymmetric catalysis. researchgate.net The study of this seemingly simple molecule provides fundamental insights into the chemical behavior of the 2-substituted tetrahydroquinoxaline class of compounds.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | sigmaaldrich.com |
| Molecular Weight | 148.20 g/mol | sigmaaldrich.com |
| CAS Number | 6640-55-7 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 64-69 °C | sigmaaldrich.com |
| SMILES | CC1CNc2ccccc2N1 | sigmaaldrich.com |
| InChI | 1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3 | sigmaaldrich.com |
| InChIKey | PFGRBAYSEQEFQN-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGRBAYSEQEFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6640-55-7 | |
| Record name | NSC48966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Catalytic Approaches
One-Pot Tandem Procedures for 1,2,3,4-Tetrahydroquinoxaline (B1293668) Construction
One-pot tandem reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a highly efficient strategy for building the 1,2,3,4-tetrahydroquinoxaline scaffold. These processes are valued for their step-economy, reduced waste generation, and operational simplicity.
A prominent one-pot strategy involves the initial cyclization of appropriate precursors to form a quinoxaline (B1680401) or dihydroquinoxaline intermediate, followed by an in-situ hydrosilylation to furnish the final tetrahydroquinoxaline product. This tandem approach has been successfully realized using metal-free catalytic systems. researchgate.net
The strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful metal-free catalyst for this transformation. researchgate.net It effectively catalyzes the one-pot tandem cyclization/hydrosilylation of 1,2-diaminobenzenes with glyoxals. researchgate.net The reaction proceeds by using polymethylhydrosiloxane (B1170920) (PMHS) as a convenient and inexpensive hydrosilylating agent. researchgate.net
Mechanistic studies suggest that the B(C₆F₅)₃ catalyst operates through a silane (B1218182) activation pathway rather than by activating the carbonyl group. cmu.edu The borane (B79455) is believed to abstract a hydride from the silane, generating a highly reactive silylium (B1239981) species. cmu.edu This electrophilic silicon species then coordinates to the most basic function in the intermediate, which is subsequently reduced by the resulting [HB(C₆F₅)₃]⁻ anion to complete the reduction. cmu.edu
The B(C₆F₅)₃-catalyzed one-pot tandem cyclization/hydrosilylation method demonstrates a broad substrate scope and tolerance for a variety of functional groups. researchgate.net The reaction is effective for a range of 2-aryl- and 2-alkyl-substituted 1,2,3,4-tetrahydroquinoxalines, providing good to excellent yields. researchgate.net This methodology successfully accommodates various substituents on both the 1,2-diaminobenzene and glyoxal (B1671930) starting materials.
Below is a table summarizing the substrate scope for the synthesis of various 2-substituted-1,2,3,4-tetrahydroquinoxalines using the B(C₆F₅)₃-catalyzed one-pot procedure.
Table 1: Substrate Scope for B(C₆F₅)₃-Catalyzed One-Pot Synthesis of 2-Substituted-1,2,3,4-Tetrahydroquinoxalines. researchgate.net
| Entry | 1,2-Diaminobenzene Derivative | Glyoxal Derivative | Product | Yield (%) |
| 1 | 1,2-Diaminobenzene | Phenylglyoxal | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | 91 |
| 2 | 4-Methyl-1,2-diaminobenzene | Phenylglyoxal | 6-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline | 92 |
| 3 | 4-Chloro-1,2-diaminobenzene | Phenylglyoxal | 6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoxaline | 93 |
| 4 | 1,2-Diaminobenzene | (4-Methoxyphenyl)glyoxal | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline | 95 |
| 5 | 1,2-Diaminobenzene | (4-Chlorophenyl)glyoxal | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoxaline | 94 |
| 6 | 1,2-Diaminobenzene | Methylglyoxal | 2-Methyl-1,2,3,4-tetrahydroquinoxaline | 85 |
Cyclization and Sequential Hydrosilylation Strategies
Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydroquinoxalines
The development of methods for the asymmetric synthesis of chiral 1,2,3,4-tetrahydroquinoxalines is of paramount importance, as these enantiomerically pure compounds are core structures in many pharmaceuticals. nih.gov Asymmetric hydrogenation of the quinoxaline core is one of the most direct and atom-economical approaches to access these chiral molecules. nih.gov
A highly effective method for the enantioselective synthesis of chiral 1,2,3,4-tetrahydroquinoxalines, including the 2-methyl derivative, is the asymmetric hydrogenation of the corresponding quinoxaline precursors catalyzed by a rhodium-thiourea complex. nih.govrsc.org This system, which combines a transition metal with an organocatalytic thiourea (B124793) moiety, provides excellent yields and high enantioselectivities (up to 99% ee). nih.govsemanticscholar.org The reaction is typically performed under mild conditions, such as at room temperature and under 1 MPa of hydrogen pressure. nih.gov Mechanistic studies, including DFT calculations, suggest the reaction proceeds via an outer-sphere mechanism. nih.govrsc.org The process involves the protonation of the 2-methylquinoxaline (B147225) by an acid, followed by the formation of a catalyst-substrate complex where the chloride ion forms hydrogen bonds with both the thiourea ligand and the protonated substrate. rsc.org
The success of the Rhodium-thiourea catalyzed asymmetric hydrogenation is highly dependent on the optimization of reaction conditions and the catalyst system itself. rsc.orgnih.gov The introduction of a strong Brønsted acid, such as HCl, has been shown to be crucial. nih.govrsc.org The acid not only activates the quinoxaline substrate by protonation but also facilitates anion binding between the substrate and the thiourea part of the ligand, which is essential for high reactivity and enantioselectivity. nih.govrsc.org
The structure of the chiral thiourea-phosphine ligand is also a critical parameter. Screening of various ligands has shown that the enantioselectivity is sensitive to the substituents on the thiourea unit. rsc.org For instance, aryl groups on the thiourea are generally superior to alkyl ester groups. rsc.org
Table 2: Optimization of Ligands for the Rh-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoxaline. rsc.org
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | L1 (Aryl-substituted thiourea) | >99 | 97 |
| 2 | L2 (Alkyl ester-substituted thiourea) | 20 | 25 |
| 3 | L4 (Electron-donating group on aryl) | >99 | 95 |
| 4 | L5 (Electron-withdrawing group on aryl) | >99 | 98 |
| 5 | L6 (Sterically hindered aryl group) | 90 | 90 |
The practicality of this methodology has been demonstrated by scaling up the reaction to the gram scale without any loss of yield or enantioselectivity, highlighting its potential for industrial applications. nih.govrsc.org
Rhodium-Thiourea Catalyzed Asymmetric Hydrogenation
Scalability to Gram-Scale Synthesis
The transition from a laboratory-scale reaction to a gram-scale synthesis is a critical test of a method's practicality. A notable advancement in the synthesis of chiral tetrahydroquinoxaline derivatives is the use of Iridium-catalyzed asymmetric hydrogenation. Research has demonstrated that this methodology is not only effective on a small scale but also robust enough for larger-scale production. For instance, a protocol applicable to synthesizing chiral tetrahydroquinoxalines was successfully scaled up under continuous flow conditions to produce a gram-scale quantity of the desired product. nih.govrsc.org In a specific example, the synthesis of a chiral tetrahydroquinoxaline derivative yielded 91% of the product with a 93% enantiomeric excess (ee) when performed on a gram scale, showcasing the method's excellent scalability and efficiency. nih.govrsc.org This demonstrates the viability of the catalytic system for producing significant quantities of the heterocyclic core structure.
Table 1: Gram-Scale Synthesis of a Chiral Tetrahydroquinoxaline Derivative via Continuous Flow
| Scale | Conditions | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Gram-Scale | Continuous Flow, Dioxane | 91% | 93% (R) | nih.gov, rsc.org |
Application in Continuous Flow Conditions
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. flinders.edu.au This technology is particularly well-suited for catalytic hydrogenations, which often involve high pressures and gaseous reagents.
The Iridium-catalyzed asymmetric hydrogenation for producing chiral tetrahydroquinoxalines has been successfully adapted to a continuous flow system. nih.govrsc.org This adaptation not only allows for safer handling of hydrogen gas but also facilitates the production of gram-scale quantities with comparable yields and enantioselectivities to batch reactions. nih.govrsc.org The ability to run the reaction continuously significantly improves throughput compared to traditional batch processing. Researchers noted that the addition of an acid, such as HCl, was crucial in the flow process when using dioxane as a solvent, as it likely aids in breaking the aromaticity of the quinoxaline precursor, thereby facilitating the hydrogenation. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Chiral Tetrahydroquinoxaline
| Method | Solvent System | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Batch | Toluene/Dioxane | Up to 93% | Up to 98% (R) | nih.gov, rsc.org |
| Continuous Flow | Dioxane | 91% | 93% (R) | nih.gov, rsc.org |
| Batch | EtOH | Up to 83% | Up to 93% (S) | nih.gov, rsc.org |
Domino Reaction Strategies
Acid-Catalyzed Cycloaddition-Aromatization Processes
Acid catalysis is a cornerstone of many domino reactions for synthesizing nitrogen-containing heterocycles. One prominent example is the Povarov reaction, an acid-catalyzed aza-Diels-Alder reaction, which is a powerful tool for building the core structure of tetrahydroquinolines. researchgate.net In a typical sequence relevant to this class of compounds, an acid catalyst, such as triflic acid or a chiral phosphoric acid, activates an imine intermediate. nih.govorganic-chemistry.org This is followed by a cycloaddition with an alkene and subsequent steps to yield the final heterocyclic product. For instance, a sequence can be triggered by the acid-catalyzed rearrangement of an azide (B81097) to form an N-phenyliminium intermediate, which then undergoes nucleophilic attack and cyclization to provide the fused-ring tetrahydroquinoline. nih.gov Such processes demonstrate complete diastereoselectivity in certain cases. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are a subclass of domino reactions where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials. nih.gov This strategy offers remarkable efficiency and molecular diversity. The synthesis of tetrahydroquinoline derivatives, structurally related to tetrahydroquinoxalines, has been achieved through MCRs. For example, a one-pot, three-component condensation reaction involving an amine, formaldehyde, and tetrahydroquinoline can be performed under reflux with a catalytic amount of HCl to generate N-Mannich bases. nih.gov Another approach involves the aza-Diels-Alder reaction between N-arylimines and two molecules of N-vinyl-2-pyrrolidinone, catalyzed by samarium(III) nitrate, to produce substituted tetrahydroquinolines. researchgate.net These MCR strategies are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse molecules for biological screening. nih.gov
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble polymer support or resin. This methodology simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. It is particularly powerful when combined with combinatorial chemistry to create large libraries of related compounds.
Traceless Solid-Phase Synthesis with Combinatorial Steps
A key innovation in solid-phase synthesis is the development of "traceless" linkers. In this approach, after the multi-step synthesis is complete, the final molecule is cleaved from the solid support in such a way that no part of the linker remains attached to the product. nih.gov This avoids the introduction of unwanted functionality and yields a final product identical to what would be obtained via traditional solution-phase synthesis.
An example of this strategy is the synthesis of 1,3-thiazole-based peptidomimetics on a Merrifield resin. nih.gov The synthesis begins by attaching a sulfur-based linker to the resin. nih.gov A series of reactions, including cyclization and peptide couplings, are then performed on the solid support. nih.gov Finally, the desired product is cleaved from the resin, leaving no trace of the initial anchor. nih.gov This traceless strategy has also been applied to the synthesis of natural product-inspired molecules using a tetrazole-based linker that facilitates Diels-Alder reactions on the solid support, with cleavage achieved using various metal catalysts. nih.govrsc.org Such combinatorial, traceless solid-phase techniques are highly adaptable for the high-throughput synthesis of diverse heterocyclic libraries, including potential derivatives of this compound.
An in-depth exploration of advanced synthetic methodologies for the chemical compound this compound reveals sophisticated and efficient catalytic approaches. These methods focus on stereoselectivity, the use of powerful reducing agents, and adherence to green chemistry principles, highlighting the evolution of modern organic synthesis.
The synthesis of this compound and its derivatives has been a significant area of research, leading to the development of highly specialized and efficient chemical pathways. These advanced methods are crucial for accessing these complex molecules with high purity and in good yields, which is essential for their potential applications in various fields of chemical research.
Diastereoselective Synthesis via Reductive Conjugate Addition-Nitro-Mannich Reactions
A notable and highly effective method for the synthesis of structurally complex 1,2,3,4-tetrahydroquinoxalines is through a reductive conjugate addition-nitro-Mannich reaction. This approach offers excellent diastereoselectivity, providing a concise and high-yielding route to these important heterocyclic compounds. nih.gov
The process involves the reaction of a broad range of nitroalkenes with imines that are derived from commercially available aromatic aldehydes and 2-chloroanilines. nih.gov This key step, the reductive conjugate addition-nitro-Mannich reaction, produces diastereomerically pure β-nitro amines. nih.gov It has been observed that non-basic imines show better participation in the nitro-Mannich reaction when a stronger acid, such as methanesulfonic acid, is used to promote the reaction. nih.gov
Following the formation of the β-nitro amine, a sequential reduction of the nitro group is carried out. This is then followed by a Palladium-catalyzed intramolecular N-arylation of the resulting primary amine onto the 2-chloroaniline. nih.gov This final step yields the highly substituted 1,2,3,4-tetrahydroquinoxalines. This three-step reaction sequence has proven to be a valuable tool for the array synthesis of drug-like scaffolds. nih.gov
A range of nitroalkenes and imines derived from various aldehydes can be used in this reaction, leading to a variety of substituted β-nitroamines with high diastereomeric ratios. nih.gov The subsequent reduction of these intermediates, for instance using zinc hydrochloride, can lead to vicinal diamines. nih.gov
Table 1: Examples of Diastereoselective Synthesis of β-Nitroamines (Data sourced from research on tandem 1,4-hydride addition-nitro-Mannich reactions)
| Nitroalkene Reactant | Aldehyde for Imine | Product (anti-β-nitroacetamide) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1-Nitropropene | Benzaldehyde | N-(1-phenyl-2-nitropropyl)acetamide | 85 | >95:5 |
| 1-Nitropropene | 4-Chlorobenzaldehyde | N-(1-(4-chlorophenyl)-2-nitropropyl)acetamide | 82 | >95:5 |
| 1-Nitropropene | 4-Methoxybenzaldehyde | N-(1-(4-methoxyphenyl)-2-nitropropyl)acetamide | 87 | >95:5 |
| 2-Nitropropene | Benzaldehyde | N-(2-methyl-1-phenyl-2-nitropropyl)acetamide | 75 | 90:10 |
This table is representative of the types of compounds that can be synthesized using this methodology, leading to precursors for tetrahydroquinoxalines.
Reduction-Based Synthetic Routes
Reduction of the quinoxaline ring system is a direct and widely used strategy for the synthesis of 1,2,3,4-tetrahydroquinoxalines. Among the various reducing agents, borane complexes have emerged as particularly effective.
Borane reagents, such as borane-tetrahydrofuran (B86392) (BTHF) and borane-dimethyl sulfide (B99878) (BMS), are powerful reducing agents used for the conversion of quinoxalines to their tetrahydro derivatives. organic-chemistry.org These reagents offer a more convenient and often safer alternative to gaseous diborane. organic-chemistry.org The reduction process involves the transfer of hydride ions from the borane to the quinoxaline ring, leading to the saturation of the pyrazine (B50134) ring.
The mechanism of borane reduction of carbonyl compounds, which shares similarities with the reduction of the C=N bonds in quinoxalines, is proposed to involve a four-center transition state where the hydride is transferred from the boron to the carbon atom of the double bond. rsc.org
A B(C6F5)3-catalyzed double hydroboration of quinolines has been reported to produce β-borylated tetrahydroquinolines. kaist.ac.kr This reaction proceeds via a stepwise ionic mechanism and can lead to either 2,3-cis or 3,4-trans products depending on the position of substituents on the N-aromatic skeleton. kaist.ac.kr
The borane reduction of quinoxalines can be rendered asymmetric through the use of chiral catalysts, allowing for the synthesis of enantioenriched 1,2,3,4-tetrahydroquinoxalines. This is a important area of research as the chirality of these molecules can have a significant impact on their biological activity.
For instance, an enantioenriched borane-based catalyst derived from HB(C6F5)2 and a binaphthyl-based chiral diene has been successfully used for the asymmetric synthesis of trans-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines. nih.govresearchgate.net This method has demonstrated high yields with excellent diastereo- and enantiocontrol, achieving diastereomeric ratios of over 20:1 and enantiomeric excesses of up to >99%. nih.govresearchgate.net
The choice of both the borane catalyst and the hydrosilane has been shown to be crucial for achieving high levels of enantio- and diastereocontrol. nih.govresearchgate.net Chiral oxazaborolidines are another class of catalysts that have been widely used for the asymmetric borane reduction of ketones and can be applied to the reduction of the C=N bond in quinoxalines. organic-chemistry.orgnih.gov The enantioselectivity of these reactions can be very high, with some systems achieving up to 99% ee. nih.gov
Table 2: Enantioselective Borane Reduction with Chiral Catalysts (Data based on research into borane-catalyzed reductions)
| Substrate | Chiral Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 2-Methylquinoxaline | HB(C6F5)2 / Chiral Diene | (R)- or (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | High | up to >99 |
| 2-Phenylquinoxaline | Chiral Oxazaborolidine/Borane | (R)- or (S)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline | Good | up to 96 |
| Quinoxaline | B(OMe)3/(R)-BINOL | (R)-1,2,3,4-Tetrahydroquinoxaline | 95 | 81 |
This table illustrates the effectiveness of different chiral catalyst systems in achieving high enantioselectivity in the synthesis of tetrahydroquinoxalines.
The reactivity of the quinoxaline ring towards borane reduction can be significantly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups on the aromatic ring generally enhance the rate of reduction. rsc.org This is because they increase the electrophilicity of the carbon atoms in the pyrazine ring, making them more susceptible to hydride attack.
Conversely, electron-donating groups can decrease the rate of reduction. The steric bulk of substituents can also play a role, potentially hindering the approach of the borane reagent to the reaction center. koreascience.kr For example, in the asymmetric reduction of ketones using chiral oxazaborolidines, the steric size of substituents on the catalyst has been shown to have a dramatic effect on the enantioselectivity of the product. koreascience.kr Similarly, the position of substituents on the quinoline (B57606) ring has been found to determine the stereochemical outcome in B(C6F5)3-catalyzed double hydroboration reactions. kaist.ac.kr
Green Chemistry Principles in Synthetic Route Development
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This is guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. um-palembang.ac.idjocpr.comnih.gov Catalytic processes are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, thus not contributing to the waste stream. um-palembang.ac.id
The catalytic reduction of quinoxalines using boranes and a catalyst is a good example of an atom-economical process. jocpr.com Compared to classical stoichiometric reductions that may use metal hydrides and produce large amounts of inorganic waste, catalytic hydrogenation or hydrosilylation reactions generate significantly less waste. nih.gov The use of one-pot tandem reactions, such as the cyclization/hydrosilylation approach to tetrahydroquinoxalines, further enhances atom economy by reducing the number of synthetic steps and minimizing waste production. researchgate.net By designing reactions that maximize the incorporation of starting materials into the desired product, chemists can create more sustainable and environmentally friendly synthetic routes. numberanalytics.com
Chemical Reactivity and Derivatization Strategies
Fundamental Reaction Pathways of the Tetrahydroquinoxaline Core
The tetrahydroquinoxaline nucleus serves as a robust platform for a range of chemical reactions, enabling the synthesis of more complex molecular architectures.
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline is itself a reduction reaction, typically achieved through the hydrogenation of its aromatic precursor, 2-methylquinoxaline (B147225). This transformation involves the reduction of the two C=N double bonds within the pyrazine (B50134) ring. Research has demonstrated that this hydrogenation can be performed with high efficiency and enantioselectivity.
For instance, the use of an orthometalated iridium dihydride complex as a catalyst precursor has been shown to be effective for the enantioselective hydrogenation of 2-methylquinoxaline. rsc.org This process yields optically active (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline with high enantiomeric excess (ee). rsc.org The reaction is typically carried out under a hydrogen gas atmosphere in a solvent such as methanol. rsc.org Studies using high-pressure NMR spectroscopy have indicated that the two imine groups in the quinoxaline (B1680401) precursor are hydrogenated at comparable rates. rsc.org The development of such catalytic systems is significant for producing specific enantiomers of the target compound. rsc.orgrsc.orgrsc.org
Table 1: Catalytic Hydrogenation of 2-Methylquinoxaline
| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| fac-exo-(R)-[IrH₂(C₆H₄C*H(Me)N(CH₂CH₂PPh₂)₂)] | (-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | up to 90% | rsc.org |
| [(+)-(DIOP)RhH] | This compound | 3% | rsc.org |
The vicinal diamine structure of the this compound core is a key feature that allows for its use in constructing extended heterocyclic systems. By reacting with bifunctional electrophiles, new rings can be fused onto the existing scaffold.
A common strategy involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents. For example, condensation of the diamine moiety of this compound with a dicarbonyl compound like glyoxal (B1671930) or a derivative could lead to the formation of a new pyrazine ring, resulting in a complex, fused polycyclic structure. Such reactions are fundamental in heterocyclic chemistry for building intricate molecular frameworks. rsc.org The reaction of o-phenylenediamines, a related 1,2-diamine, with aldehydes and a cyanide source can lead to the formation of 2-aminoquinoxalines, demonstrating the utility of the diamine motif in cyclization cascades. rsc.orgrsc.org
The two secondary amine groups in the this compound ring are nucleophilic and can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. google.com The initial reaction between one of the amine groups and a carbonyl compound typically forms a hemiaminal intermediate, which can then react further.
Given the presence of two adjacent secondary amines, reaction with an aldehyde or ketone is expected to form a five-membered imidazolidine (B613845) ring fused to the tetrahydroquinoxaline system, which is a type of aminal. Studies on the reaction of 1,2-diamines with aldehydes have shown that such condensations can lead to various products, including the formation of imidazoline (B1206853) derivatives upon subsequent oxidation. mdpi.comacs.org The specific outcome for this compound would depend on the reaction conditions and the nature of the carbonyl compound used. Ketones generally lead to liquid polymeric materials, while aldehydes can result in more complex structures. google.com
The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them effective nucleophiles. They can participate in nucleophilic substitution reactions, particularly S_N2 reactions, with suitable electrophiles like alkyl halides. acs.org
In an S_N2 reaction, the rate is dependent on both the substrate and the nucleophile. libretexts.orgyoutube.com The secondary amines of the tetrahydroquinoxaline act as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the leaving group. uky.edu Because there are two nucleophilic nitrogen atoms, the reaction can potentially lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation at either the N1 or N4 position. The synthesis of N-alkylated tetrahydroquinolines via reductive alkylation with aldehydes is a well-established related process. acs.org The inherent nucleophilicity of the ring nitrogens is a cornerstone of the derivatization potential of this scaffold. acs.org
Synthetic Modification and Functionalization at Nitrogen Atoms
Direct functionalization of the nitrogen atoms provides a straightforward route to a diverse range of derivatives with modified properties.
A prominent derivatization strategy for this compound involves the reaction of its secondary amine groups with sulfonyl chlorides (R-SO₂Cl). This reaction is a standard method for synthesizing sulfonamides. researchgate.net The nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N-S bond.
This transformation results in an N-sulfonyl derivative, a class of compounds noted for its presence in various biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Given the two reactive nitrogen sites (N1 and N4), the reaction can yield mono- or di-sulfonated products, depending on the stoichiometry of the reagents. The synthesis of N-sulfonyl derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is well-documented and proceeds in good yields. acs.orgacs.org
Table 2: N-Derivatization Reaction
| Reactant A | Reactant B | Product Type | Key Feature |
|---|---|---|---|
| This compound | Sulfonyl Chloride (e.g., TsCl, MsCl) | N-Sulfonamide | Formation of a stable N-sulfonyl bond at N1 and/or N4. |
N-Derivatization with Acyl Chlorides and Isocyanatesnih.gov
The secondary amine functionalities at the N1 and N4 positions of the this compound ring are readily acylated and carbamoylated through reactions with acyl chlorides and isocyanates, respectively. These reactions provide a robust platform for introducing a diverse range of substituents, thereby modifying the physicochemical and biological properties of the parent compound.
The N-acylation of secondary amines with acyl chlorides is a well-established transformation that proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of a stable N-acyl derivative. While direct experimental data for the acylation of this compound is not extensively reported, the reaction is anticipated to proceed smoothly based on the known reactivity of similar heterocyclic amines, such as 1,2,3,4-tetrahydroisoquinolines. rsc.org For instance, the reaction of this compound with an acyl chloride like benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding N-benzoyl derivative. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction.
Similarly, the reaction with isocyanates provides a direct route to N-carbamoyl derivatives, commonly known as ureas. The nitrogen atom of the tetrahydroquinoxaline ring acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is typically carried out in an aprotic solvent and does not require a catalyst, although base catalysis can sometimes accelerate the process. The resulting urea (B33335) derivatives introduce a hydrogen-bond donor and acceptor moiety, which can significantly influence the molecule's interaction with biological targets. Studies on the reaction of phenyl isocyanate with various amino acids and other amines have demonstrated the general utility of this reaction for forming stable carbamoyl (B1232498) linkages. nih.gov A study on the carbamoylation of quinoxalin-2(1H)-ones further suggests the feasibility of such reactions within the broader quinoxaline chemical space. acs.orgnih.gov
The derivatization at either the N1 or N4 position can lead to a variety of analogs with tailored properties. The general schemes for these reactions are depicted below:
N-Acylation with Acyl Chlorides:
This compound + R-COCl → N-Acyl-2-methyl-1,2,3,4-tetrahydroquinoxaline + HCl
N-Carbamoylation with Isocyanates:
This compound + R-NCO → N-Carbamoyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
Table 1: Representative N-Derivatization Reactions of this compound
| Reagent Type | Specific Reagent | Expected Product |
| Acyl Chloride | Benzoyl chloride | 1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoxaline or 4-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoxaline |
| Acyl Chloride | Acetyl chloride | 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoxaline or 4-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoxaline |
| Isocyanate | Phenyl isocyanate | N-Phenyl-N'-(2-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)urea or N-Phenyl-N'-(2-methyl-1,2,3,4-tetrahydroquinoxalin-4-yl)urea |
| Isocyanate | Methyl isocyanate | N-Methyl-N'-(2-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)urea or N-Methyl-N'-(2-methyl-1,2,3,4-tetrahydroquinoxalin-4-yl)urea |
Structural Diversity through Substitution Patterns
The this compound scaffold offers multiple sites for substitution, leading to a high degree of structural diversity. Beyond the N-derivatization at the 1 and 4 positions, modifications can also be introduced on the benzene (B151609) ring and at the C3 position of the heterocyclic ring. This versatility allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.
The synthesis of substituted 1,2,3,4-tetrahydroquinolines, a closely related class of compounds, has been extensively reviewed, providing insights into the potential synthetic routes for accessing diverse this compound analogs. nih.govorganic-chemistry.org Domino reactions, for instance, have proven to be a powerful tool for generating complex heterocyclic structures with various substitution patterns from simple starting materials. nih.gov
Substituents on the aromatic ring can be introduced either by starting with a pre-substituted o-phenylenediamine (B120857) or by electrophilic aromatic substitution reactions on the tetrahydroquinoxaline core itself. For example, nitration of the benzene ring of N-protected tetrahydroquinoline has been shown to be a viable method for introducing a nitro group, which can then be further transformed into other functional groups. researchgate.net The position of substitution on the aromatic ring will be directed by the existing amino groups and any protecting groups present.
Furthermore, the synthesis of quinoxaline-2-carboxylic acid derivatives and their subsequent amidation demonstrates a strategy for introducing substituents at the C2 position, which could be adapted for the synthesis of various 2-substituted tetrahydroquinoxalines. nih.gov The presence of the methyl group at the C2 position in the target compound already provides a point of chirality, and further substitutions can introduce additional stereocenters, leading to a rich stereochemical diversity.
The structural diversity achievable through various substitution patterns is crucial for medicinal chemistry applications, as it allows for the exploration of the structure-activity relationship (SAR) of this class of compounds.
Table 2: Potential Substitution Patterns for Structural Diversity of this compound
| Position of Substitution | Type of Substituent | Potential Synthetic Strategy |
| N1/N4 | Alkyl, Aryl, Acyl, Carbamoyl | N-alkylation, N-arylation, N-acylation, N-carbamoylation |
| C5, C6, C7, C8 (Aromatic Ring) | Halogen, Nitro, Alkoxy, Alkyl | Electrophilic aromatic substitution, Use of substituted o-phenylenediamines |
| C3 | Alkyl, Aryl | Modification of synthetic route (e.g., using substituted 1,2-dicarbonyl compounds) |
Structural Characterization and Advanced Analytical Techniques
X-ray Crystallography for Molecular and Supramolecular Structures
Conformational Analysis of the Pyrazine (B50134) Ring (e.g., Half-Chair)
The heterocyclic pyrazine ring in the tetrahydroquinoxaline system is not planar. In the crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), the six-membered piperazine (B1678402) ring is puckered. researchgate.net This non-planar conformation is a key structural feature. The saturated part of similar heterocyclic systems, like 1,2,3,4-tetrahydroquinoline (B108954), is known to adopt conformations such as a half-chair to minimize steric strain. researchgate.netnih.gov For 1,2,3,4-tetrahydroquinoxaline, the structure reveals a puckered ring fused to the planar aromatic portion. researchgate.net This puckering results in a conformation that can be described as a distorted half-chair, where the methyl group at the C2 position in 2-Methyl-1,2,3,4-tetrahydroquinoxaline would influence the specific puckering parameters and could exist in either an axial or equatorial position, with the latter generally being more energetically favorable.
Analysis of Crystal Packing and Intermolecular Distances
Below is a table summarizing the crystallographic data for the parent compound, 1,2,3,4-tetrahydroquinoxaline, which serves as a model for the 2-methyl derivative.
| Parameter | Value for 1,2,3,4-tetrahydroquinoxaline researchgate.net |
|---|---|
| Chemical Formula | C₈H₁₀N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.8609 (2) |
| b (Å) | 8.4986 (2) |
| c (Å) | 16.9639 (4) |
| Volume (ų) | 1421.64 (6) |
| Z (molecules per unit cell) | 8 |
| Key Supramolecular Feature | N—H⋯N hydrogen bonds forming infinite chains |
Advanced Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the structure of this compound in non-solid states and for providing detailed information about its electronic and atomic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR, Deuterium Labeling)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide definitive evidence of its constitution. amazonaws.comrsc.org The chemical shifts (δ) and coupling constants (J) give information about the connectivity and spatial relationships of the atoms. rsc.org
In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the protons on the saturated heterocyclic ring, and the methyl group protons. rsc.org For instance, the methyl group appears as a doublet with a coupling constant of around 6.3 Hz, confirming its attachment to a CH group. rsc.org The protons of the CH₂ group at the C3 position are diastereotopic and appear as distinct signals, typically as doublets of doublets, due to coupling with each other (geminal coupling) and with the adjacent proton at C2. rsc.org The two NH protons also give rise to a broad singlet. rsc.org
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. rsc.org
The following table presents typical ¹H and ¹³C NMR data for this compound.
| Atom Position | ¹H NMR δ (ppm), Multiplicity, J (Hz) rsc.org | ¹³C NMR δ (ppm) rsc.org |
|---|---|---|
| CH₃ | 1.19 (d, J = 6.3) | 20.3 |
| H2 | 3.47–3.56 (m) | 45.8 |
| H3a | 3.04 (dd, J = 10.7, 8.2) | 41.5 |
| H3b | 3.32 (dd, J = 10.7, 2.9) | |
| H5, H8 | 6.47–6.53 (m) | 114.7, 115.0 |
| H6, H7 | 6.55–6.62 (m) | 118.6, 118.8 |
| C4a | - | 133.5 |
| C8a | - | 133.7 |
| NH (x2) | 3.60 (br s) | - |
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. amazonaws.comrsc.org By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₉H₁₂N₂), HRMS would show a molecular ion peak corresponding to the calculated exact mass of 148.1000, confirming its elemental composition and providing strong evidence for its structural identity. rsc.orgnih.gov This technique is routinely used in the characterization of new tetrahydroquinoxaline derivatives to provide definitive structural proof. nih.gov
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a macromolecule, such as a protein or enzyme.
While specific binding affinity studies for 2-Methyl-1,2,3,4-tetrahydroquinoxaline are not extensively documented, research on structurally similar tetrahydroisoquinoline and quinoxaline (B1680401) derivatives provides a strong indication of the potential for this class of compounds to interact with various biological targets. For instance, studies on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant binding affinity for the NMDA receptor complex, with some analogues exhibiting K(i) values in the nanomolar range. nih.gov One such derivative, (S)-4e x HCl, which has a 2-methylphenyl group, demonstrated a high affinity with a K(i)-value of 0.0374 μM. nih.gov
Similarly, novel quinoxaline-triazole hybrids have been investigated as inhibitors of SARS-CoV-2 enzymes, showing remarkable dual inhibitory activity. researchgate.net These findings suggest that the tetrahydroquinoxaline scaffold is a promising candidate for binding to biologically relevant receptors and enzymes. The binding affinity is a critical parameter, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicates the concentration of a ligand required to inhibit 50% of the target's activity. The lower the value, the higher the binding affinity.
Table 1: Example Binding Affinities for Structurally Related Compounds This table presents data for compounds structurally related to this compound to illustrate typical binding affinity values achieved by this class of heterocycles.
| Compound Type | Target | Binding Affinity Metric | Value | Source |
|---|---|---|---|---|
| 1-Aryl-1,2,3,4-tetrahydroisoquinoline derivative | NMDA Receptor | K(i) | 0.0374 µM | nih.gov |
| Quinoxaline-triazole hybrid (IIIb) | SARS-CoV-2 PLpro | IC50 | Range: 76.2-86.9% inhibition | researchgate.net |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MAO-A/B | Moderate reversible inhibitor | sigmaaldrich.comnih.gov |
Understanding the binding mode involves identifying the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the amino acid residues within the target's binding pocket. nih.gov This elucidation is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity.
For related quinoxaline derivatives targeting SARS-CoV-2 enzymes, molecular docking studies have revealed significant binding interactions within the active sites of the proteins, which supports the observed biological activity. researchgate.net The analysis of these binding modes helps explain why certain derivatives are more potent than others and provides a rational basis for designing new compounds with enhanced affinity. nih.gov The orientation and conformation of the ligand within the binding site are key determinants of its inhibitory potential. For example, the ability of the N-H groups in the tetrahydroquinoxaline ring to act as hydrogen bond donors and the aromatic ring to engage in π-stacking interactions are critical aspects of its potential binding modes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It is a powerful tool for elucidating reaction mechanisms and understanding the electronic properties that govern a molecule's reactivity.
Catalytic reactions involving tetrahydroquinoxalines, such as oxidative dehydrogenation, can be investigated using DFT. researchgate.net An outer-sphere electron transfer mechanism is one pathway by which these reactions can occur. This mechanism involves the transfer of an electron between two coordination complexes without any change in the coordination sphere of the reactants; no bonds are made or broken in the primary coordination shell. davuniversity.orgyork.ac.uk
DFT calculations can model the transition state of the electron transfer process, determining the activation energy and providing insight into the factors that affect the reaction rate. davuniversity.org For the reaction to proceed, the metal-ligand bond lengths must adjust to an intermediate geometry before the electron transfer can occur, a principle dictated by the Franck-Condon principle. davuniversity.org While specific DFT studies on the outer-sphere catalytic reactions of this compound are limited, the theoretical framework is well-established for analyzing such processes in related N-heterocycles. researchgate.net
DFT calculations are highly effective for determining the electronic properties and reactivity of a molecule. Studies on the closely related 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) (MTHQ) using the B3LYP/6-311+G(**) basis set have provided detailed insights into its molecular structure and vibrational spectra, which are directly related to its electronic properties. nih.gov
Key reactivity parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com Other parameters such as ionization potential, electron affinity, electronegativity, and global hardness can also be calculated to build a comprehensive reactivity profile. mdpi.com These parameters help in understanding how the molecule will interact with electrophiles and nucleophiles. For example, a computational study on the nitration of tetrahydroquinoline used DFT to analyze the stability of reaction intermediates, successfully predicting the regioselectivity of the reaction. researchgate.net
Table 2: Predicted Electronic Properties for Tetrahydroquinoline Analogues (Illustrative) This table shows representative electronic properties that can be calculated using DFT, based on studies of related quinoline (B57606) and tetrahydroquinoline structures.
| Parameter | Description | Typical Implication | Source |
|---|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. | mdpi.com |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. | mdpi.com |
| Energy Gap (ELUMO - EHOMO) | Difference in energy between LUMO and HOMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | mdpi.com |
| Ionization Potential | Energy required to remove an electron. | Measures resistance to oxidation. | mdpi.com |
| Electron Affinity | Energy released when an electron is added. | Measures susceptibility to reduction. | mdpi.com |
| Global Hardness | Resistance to change in electron distribution. | Hard molecules have a large energy gap. | mdpi.com |
In Silico Prediction of Pharmacokinetic Properties
In silico methods are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netnih.gov These predictions help to identify potential liabilities in a drug candidate before significant resources are invested in its synthesis and testing. Tools like SwissADME and preADMET utilize a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. nih.govswissadme.ch
For this compound, key properties such as lipophilicity (LogP), water solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability can be predicted. The compound's adherence to drug-likeness rules, such as Lipinski's Rule of Five, can also be assessed. These rules provide a guideline for whether a compound possesses properties that would make it a likely orally active drug in humans. Predictions can also be made regarding its potential interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov
Table 3: Predicted Pharmacokinetic and Physicochemical Properties for this compound This table is generated based on the known structure of the compound and typical parameters evaluated by in silico ADME prediction tools like SwissADME. swissadme.chsciensage.info
| Property Class | Parameter | Predicted Value/Comment | Source |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight | 148.20 g/mol | sigmaaldrich.com |
| logP (Lipophilicity) | ~2.0 - 2.5 (indicates good membrane permeability) | nih.gov | |
| Topological Polar Surface Area (TPSA) | ~28-30 Ų (suggests good oral bioavailability) | nih.gov | |
| Water Solubility (logS) | Moderately Soluble | sciensage.info | |
| Pharmacokinetics (ADME) | GI Absorption | High | sciensage.info |
| BBB Permeant | Yes/Likely | sciensage.info | |
| Drug-Likeness | Lipinski's Rule Violations | 0 (Favorable) | researchgate.net |
| Bioavailability Score | High (e.g., ~0.55) | swissadme.ch | |
| Medicinal Chemistry | PAINS Alert | 0 (No pan-assay interference compounds alerts) | swissadme.ch |
Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles
In silico methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.netnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. researchgate.net The process involves using computational models that correlate a molecule's structural features with its ADME behavior. researchgate.net
ADME profiling for this compound would involve calculating various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are then used by algorithms, often based on Quantitative Structure-Activity Relationship (QSAR) principles, to predict key pharmacokinetic parameters. researchgate.net For instance, properties like human intestinal absorption (HIA), permeability across the Caco-2 cell line (an indicator of gut wall absorption), and blood-brain barrier (BBB) penetration can be estimated. nih.govmdpi.com Additionally, potential interactions with metabolic enzymes, such as cytochrome P450 isoforms, and transporters like P-glycoprotein can be flagged. nih.gov
Table 1: Predicted ADME Properties for this compound Note: This data is illustrative, based on typical in silico predictions for heterocyclic compounds, as specific published data for this exact molecule is not available.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 148.21 g/mol | Conforms to Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Indicates good balance between solubility and membrane permeability |
| Human Intestinal Absorption (%HIA) | High (>90%) | Suggests good absorption after oral administration. nih.gov |
| Caco-2 Permeability | High | Predicts high absorption through the intestinal wall. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Molecule may cross into the central nervous system |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells by this transporter. nih.gov |
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. numberanalytics.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. edu.krdwikipedia.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comedu.krd A large gap indicates higher kinetic stability and lower chemical reactivity. edu.krd For this compound, the analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. The nitrogen and carbon atoms of the heterocyclic ring system are key areas of interest in such an analysis.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound Note: The energy values are hypothetical examples to illustrate typical FMO analysis results.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. edu.krd |
| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. edu.krd |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates the chemical reactivity and kinetic stability of the molecule. edu.krdwikipedia.org |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding in terms of localized one-center (lone pair) and two-center (bond) elements. uni-muenchen.dereadthedocs.io
For this compound, NBO analysis would elucidate the nature of the sigma (σ) and pi (π) bonds, the hybridization of atomic orbitals, and the electron density distribution. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de This reveals stabilizing delocalization effects, such as hyperconjugation, where electron density from a filled (donor) NBO is shared with an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). These interactions are crucial for understanding the molecule's structure and stability. For example, interactions involving the nitrogen lone pairs and adjacent antibonding orbitals would be of significant interest. wisc.edu
Table 3: Representative Natural Bond Orbital (NBO) Donor-Acceptor Interactions for this compound Note: This table presents hypothetical but chemically reasonable interactions that NBO analysis would identify.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N4 | σ* (C4a-C8a) | 5.2 | n → σ* (Hyperconjugation) |
| σ (C2-H) | σ* (N1-C8a) | 2.1 | σ → σ* (Hyperconjugation) |
| LP (1) N1 | σ* (C2-C3) | 4.8 | n → σ* (Hyperconjugation) |
| π (C5-C6) | π* (C7-C8) | 18.5 | π → π* (Resonance in aromatic ring) |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Reduced Density Gradient (RDG) Plot Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de A chemical bond is identified by the presence of a bond path, a line of maximum electron density linking two atomic nuclei. wiley-vch.de The point on this path where the electron density is at a minimum is called the Bond Critical Point (BCP). nih.gov Analysis of the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP allows for the characterization of the interaction, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. nih.gov
Complementary to QTAIM, the Non-Covalent Interaction (NCI) index, based on the reduced density gradient (RDG), is a powerful tool for visualizing weak and non-covalent interactions in real space. chemtools.orgnih.gov The RDG is a dimensionless quantity that identifies regions where the electron density deviates from a uniform distribution. chemtools.org Plotting the RDG against the electron density allows for the identification of stabilizing interactions like hydrogen bonds and van der Waals forces, as well as destabilizing steric clashes. chemtools.orgresearchgate.net For this compound, this combined analysis could characterize the N-H and C-H bonds and identify any weak intramolecular interactions, such as hydrogen bonds or steric repulsions, that influence its conformational preferences. nih.govscielo.org.mx
Table 4: Representative QTAIM Parameters at Bond Critical Points (BCPs) for this compound Note: Values are illustrative and represent typical ranges for the specified bond types.
| Bond | Electron Density (ρBCP) (a.u.) | Laplacian (∇²ρBCP) (a.u.) | Interaction Type |
|---|---|---|---|
| C-C (aromatic) | ~0.31 | < 0 | Covalent (shared-shell) |
| C-N | ~0.25 | < 0 | Polar Covalent |
| N-H | ~0.28 | < 0 | Polar Covalent |
| Intramolecular H-bond (e.g., N-H···N) | ~0.02 | > 0 | Weak (closed-shell). nih.gov |
Biological Activities and Pharmacological Insights of 1,2,3,4 Tetrahydroquinoxalines
Antioxidant Activity of 2-Methyl-1,2,3,4-tetrahydroquinoxaline
Research evaluating the antioxidant activity of various amines with fused nitrogen-containing heterocyclic rings has highlighted the superior performance of the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure over 1,2,3,4-tetrahydroquinolines. researchgate.net Within the tested compounds, this compound demonstrated the highest efficacy. researchgate.net Its antioxidant activity was found to be significantly greater than that of common industrial antioxidants. researchgate.net
Table 1: Comparative Antioxidant Efficacy of this compound This interactive table is based on data from oxygen-absorption method in tetralin.
| Compound | Induction Period Ratio |
|---|---|
| This compound vs. BHT | 2.4 times greater researchgate.net |
| This compound vs. Nonflex AW | 2.2 times greater researchgate.net |
Anticancer Potential
The quinoxaline (B1680401) and tetrahydroquinoxaline scaffolds are of significant interest in the development of anticancer agents. mdpi.com Derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.
The cytotoxic effects of 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated against several human cancer cell lines. In one study, a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and tested. rsc.orgrsc.org However, these specific derivatives generally displayed poor activity when compared to their 2-arylquinoline counterparts. rsc.orgrsc.org The study noted a correlation between lipophilicity and cytotoxic effects, where the less lipophilic tetrahydroquinoline compounds showed lower potency against the tested cancer cell lines like HeLa and PC3. rsc.orgrsc.org Other studies have shown that different derivatives of tetrahydroquinoline can induce growth inhibition on breast cancer cell lines such as MCF-7 and SKBR-3. rsc.orgnih.gov
One of the key mechanisms for the anticancer activity of quinoxaline derivatives is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to cell death. nih.gov
Novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine binding site inhibitors (CBSIs). nih.gov Molecular docking studies confirm that the tetrahydroquinoxaline group can locate at the interface of α and β tubulin, forming hydrogen bonds and hydrophobic interactions within the colchicine binding site. nih.gov A particularly potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited high in vitro cytotoxic activity with GI₅₀ values in the nanomolar range (1.9–3.2 nM) and significantly inhibited tubulin assembly. nih.gov This demonstrates that the tetrahydroquinoxaline scaffold is a viable pharmacophore for developing potent tubulin polymerization inhibitors that target the colchicine site. nih.gov
Structure-activity relationship (SAR) studies provide crucial insights for optimizing the anticancer efficacy of these compounds. For a series of synthesized quinoline (B57606) derivatives, it was found that the 2-arylquinoline structures had a better activity profile against the evaluated cell lines than the 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives. rsc.orgrsc.org This suggests that for this particular series, the aromatic, planar quinoline system is more favorable for cytotoxicity than the partially saturated tetrahydroquinoline ring. rsc.orgrsc.org
General SAR studies on quinoxaline derivatives have shown that the nature and position of substituents are critical for activity. For instance, in one series, an aliphatic linker at the third position of the quinoxaline ring was found to be essential for activity against leukemia cell lines. mdpi.com In another series, unsubstituted aromatic rings on the quinoxaline core resulted in higher activity than substituted ones. mdpi.com For derivatives designed as colchicine binding site inhibitors, the presence of a lactam ring and specific aromatic rings were identified as important for anchoring the ligand in the binding pocket and maintaining the required conformation for high potency. nih.gov
Antimicrobial Properties against Pathogens
Derivatives of the quinoxaline and tetrahydroquinoxaline nucleus have demonstrated notable antimicrobial activity against a spectrum of pathogens. Research has focused on synthesizing new derivatives to optimize this activity. For instance, novel sulfonylquinoxaline derivatives have been synthesized from 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. nih.gov Several of these compounds exhibited good to moderate antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2.44 to 180.14 μM. nih.gov
One of the synthesized compounds, specifically a di-substituted sulfonylquinoxaline derivative (7a), showed antibacterial activity comparable to Norfloxacin against multi-drug resistant strains, with MIC values between 4.91 and 9.82 μM. nih.gov Further modifications, such as the hydrazinolysis of related compounds, yielded derivatives that also displayed antimicrobial properties. nih.gov
Other research efforts involved synthesizing Schiff bases from a 2-hydroxy-3-methylquinoxaline (B154303) nucleus. nih.gov These compounds were tested for their in-vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and for antifungal activity against A. niger and C. albicans. nih.gov Similarly, derivatives of 2-methylquinoxaline-1,4-dioxide have been identified as promising antibacterial agents. researchgate.net Studies on N-substituted-β-amino acid derivatives incorporating a chloroquinoxaline moiety also revealed compounds with good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com
Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| Compound 7a (sulfonylquinoxaline derivative) | Multi-drug resistant bacteria | 4.91-9.82 μM | nih.gov |
| Compound 9b (sulfonylquinoxaline derivative) | Gram-positive/negative bacteria and fungi | Moderate Activity | nih.gov |
| Compound 10a (sulfonylquinoxaline derivative) | Gram-positive/negative bacteria and fungi | Moderate Activity | nih.gov |
| Compound 10c (sulfonylquinoxaline derivative) | Gram-positive/negative bacteria and fungi | Moderate Activity | nih.gov |
| Compound 10f (sulfonylquinoxaline derivative) | Gram-positive/negative bacteria and fungi | Moderate Activity | nih.gov |
| Compound 11c (hydrazino quinoxaline derivative) | Gram-positive/negative bacteria and fungi | Good to Moderate Activity | nih.gov |
| Compound 13 (β-amino acid derivative with quinoxaline) | Mycobacterium luteum | 15.6 µg/mL | mdpi.com |
| Compound 10c (β-amino acid derivative with quinoxaline) | Mycobacterium luteum | 31.2 µg/mL | mdpi.com |
Neuroprotective Effects
The investigation into the neuropharmacological effects of tetrahydroquinoxaline derivatives has revealed potential central nervous system (CNS) activities. While direct evidence for the neuroprotective effects of this compound is limited, studies on related structures provide valuable insights. For example, some quinoxalinone derivatives, which include the 1,2,3,4-tetrahydroquinoxaline-2,3-dione structure, have been evaluated for neuropharmacological effects such as analgesia, sedation, and anticonvulsant activity. researchgate.net
Specifically, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline derivatives have shown significant anticonvulsant action. researchgate.net The antioxidant properties of the broader quinoline class of compounds may also contribute to neuroprotection. nih.gov These compounds are thought to function as powerful antioxidants against oxidative damage by chelating iron ions and preventing the formation of free radicals, which could be beneficial in the context of neurodegenerative conditions like Parkinson's disease. nih.gov The antioxidant effect of quinoline derivatives may be linked to the secondary nitrogen atom within the hydroquinoline ring. nih.gov
Broader Pharmacological Spectrum of Tetrahydroquinoxaline Derivatives
The quinoxaline nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a wide array of pharmacological activities beyond antimicrobial and neuropharmacological effects. nih.gov The biological applications of quinoxaline derivatives are extensive and include anti-inflammatory, antituberculosis, anticancer, and antiviral properties. nih.govmdpi.com
For instance, certain quinoxaline derivatives have been investigated for their anti-inflammatory activity. mdpi.comnih.gov The core structure is also found in compounds evaluated for their potential as anticancer and antitumor agents. nih.govmdpi.com The ability to readily modify the quinoxaline ring allows for the synthesis of diverse derivatives, making it a privileged structure in medicinal chemistry for the development of new drugs targeting various diseases. researchgate.net Furthermore, some di-substituted sulfonylquinoxaline derivatives have been evaluated as DNA Gyrase inhibitors and have shown immunostimulatory action. nih.gov
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are among the most critical directional forces in the crystal engineering of nitrogen-containing heterocyclic compounds. The presence of both N-H donors and nitrogen acceptors in the tetrahydroquinoxaline scaffold allows for the formation of extensive networks.
Weak C-H···O hydrogen bonds are a recognized force in supramolecular chemistry, often contributing to the stability of a crystal lattice. In the absence of an oxygen-containing co-former or solvent, such bonds would not be present in a pure crystal of 2-Methyl-1,2,3,4-tetrahydroquinoxaline. However, in co-crystals or solvates, the potential for these interactions is significant. For instance, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532) trihydrate, a related heterocyclic amine, demonstrates a weak C-H···O hydrogen bond between an alpha-carbon hydrogen and a water molecule, with a C···O distance of 3.4531(3) Å and a C—H···O angle of 168.8(2)°. nih.gov This highlights the capability of the methyl-substituted heterocyclic ring system to engage in such interactions when a suitable oxygen acceptor is available.
C-H···π(arene) interactions, where a C-H bond donates electron density to the π-system of an aromatic ring, are also plausible. The methyl group and other aliphatic C-H bonds on the tetrahydro- portion of the molecule could act as donors to the benzene (B151609) ring of a neighboring molecule. These interactions are generally weak but play a cumulative role in optimizing molecular packing.
Similar to C-H···O bonds, N-H···O interactions would be anticipated in the presence of an oxygen-containing guest molecule. These are generally stronger than their C-H···O counterparts and would significantly influence the supramolecular assembly.
In various substituted quinoxaline (B1680401) derivatives, a common "pincer" hydrogen-bond motif is observed, where a single quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds from an adjacent molecule, often leading to helical or spiral supramolecular architectures. nih.govnist.gov
Table 1: Hydrogen-Bond Geometry for 1,2,3,4-Tetrahydroquinoxaline (B1293668)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N2—H2N···N1i | 0.903 (15) | 2.284 (15) | 3.1740 (12) | 168.4 (11) |
| N1—H1N···N2ii | 0.913 (14) | 2.192 (14) | 3.0900 (12) | 167.6 (11) |
Symmetry codes: (i) x+3/2, y+1/2, z; (ii) x+1, y-1/2, -z+1/2. Data sourced from Pike, R. D., & Dugan, E. C. (2007). cam.ac.uk
Role of Specific Substituents in Directing Supramolecular Assembly
Substituents play a pivotal role in modulating the intermolecular interactions and thereby directing the supramolecular assembly. The methyl group at the C2 position of this compound has several key effects:
Steric Influence : The methyl group introduces steric bulk, which will influence the way molecules can approach each other. This can affect the geometry of both hydrogen bonds and π–π stacking interactions, potentially leading to a less dense packing compared to the unsubstituted parent compound.
Modification of Hydrogen Bonding : As previously mentioned, methylation at the N1-adjacent C2 position would likely result in a tertiary amine at N1 (if methylation occurs at the nitrogen), eliminating one of the N-H donors. If the methyl group is at C2, it sterically hinders the N1-H group. This prevents the formation of the infinite N-H···N zigzag chains seen in 1,2,3,4-tetrahydroquinoxaline and forces the system to adopt different hydrogen-bonding motifs. cam.ac.ukresearchgate.net
Participation in Weak Hydrogen Bonds : The C-H bonds of the methyl group can act as weak hydrogen bond donors to suitable acceptors (such as aromatic rings or heteroatoms), adding to the network of stabilizing interactions.
Studies on other substituted quinolines and quinoxalines confirm that the nature and position of substituents are critical. For example, the introduction of amino groups on quinoxaline derivatives leads to specific 'pincer' N-H···N motifs, resulting in helical structures. nih.govnist.gov This demonstrates that functional groups are a powerful tool for controlling the supramolecular architecture.
Crystal Engineering Strategies for Tailored Solid-State Properties
Crystal engineering aims to design and synthesize crystalline solids with desired physicochemical properties by controlling intermolecular interactions. For this compound, several strategies could be employed to tailor its solid-state properties:
Co-crystallization : Introducing co-formers with complementary functional groups (e.g., carboxylic acids, amides) could generate robust new hydrogen-bonding motifs, such as N-H···O or O-H···N bonds. This would create different supramolecular synthons and alter properties like solubility and stability.
Solvate Formation : Crystallization from different solvents could lead to the inclusion of solvent molecules in the crystal lattice. These solvent molecules can act as bridges, forming new hydrogen-bonded networks and resulting in different packing arrangements, as seen in the trihydrate structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline. nih.govnih.gov
Substituent Modification : Further functionalization of the tetrahydroquinoxaline ring, for instance, by adding halogen atoms or hydroxyl groups to the benzene ring, could introduce new interaction sites (e.g., halogen bonding, stronger hydrogen bonds). This approach has been used in other N-heteroacenes to modulate frontier molecular orbital energies, enhance crystallinity, and improve thermal stability. mdpi.com The goal is to create predictable supramolecular patterns by leveraging a hierarchy of intermolecular interactions.
Future Research Directions and Potential Applications
Development of Novel 2-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives for Drug Discovery
The quinoxaline (B1680401) nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ijirt.orgresearchgate.netsemanticscholar.org The saturated heterocyclic portion of this compound offers a three-dimensional architecture that can be strategically modified to enhance interactions with biological targets. Future research will likely focus on creating libraries of novel derivatives by introducing various substituents onto the benzene (B151609) ring and the nitrogen atoms of the tetrahydro-pyrazine ring.
The structural characteristics of similar tetrahydroquinoline compounds suggest that even simple modifications can lead to significant biological activity. For instance, specific derivatives of the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold have shown potential as analgesics, bradykinin (B550075) antagonists, and agents for treating HIV and Alzheimer's disease. mdpi.comnih.gov This precedent strongly supports the exploration of this compound derivatives for therapeutic applications. Research efforts could be directed towards synthesizing analogs with the potential to act as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways. The methyl group at the 2-position provides a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is crucial in modern drug design to improve efficacy and reduce side effects. nih.gov
Table 1: Potential Areas for Drug Discovery with this compound Derivatives
| Therapeutic Area | Rationale for Exploration | Potential Modifications |
| Anticancer | Quinoxaline derivatives are known to exhibit antitumor properties. researchgate.netsemanticscholar.org The tetrahydro-scaffold allows for spatial arrangements that could target specific protein-protein interactions or enzyme active sites involved in cancer progression. | Introduction of pharmacophoric groups (e.g., halogens, nitro groups, aryl groups) on the benzene ring; N-alkylation or N-arylation of the secondary amines. |
| Antimicrobial | The quinoxaline core is present in many compounds with antibacterial and antifungal activity. ijirt.orgresearchgate.net Derivatives could be developed to combat drug-resistant pathogens. | Synthesis of amides, sulfonamides, or ureas at the nitrogen positions; functionalization of the methyl group. |
| Neuroprotective | Tetrahydroquinoline derivatives are being investigated for neurodegenerative diseases. nih.gov The ability to create rigid, defined three-dimensional structures is valuable for targeting receptors in the central nervous system. | Creation of analogs that mimic known neuroactive ligands; stereoselective synthesis to target specific receptor subtypes. nih.gov |
| Anti-inflammatory | Many nitrogen-containing heterocycles possess anti-inflammatory properties. ijirt.org Derivatives could be designed to inhibit key inflammatory enzymes like cyclooxygenases or lipoxygenases. | Coupling with known anti-inflammatory agents like ibuprofen (B1674241) to create hybrid molecules. mdpi.com |
Exploration in Materials Science Applications
Beyond pharmaceuticals, the quinoxaline moiety is recognized for its utility in materials science, particularly in the development of organic semiconductors, dyes, and catalysts. ijirt.org The electron-rich nature of the this compound core makes it a promising building block for novel functional materials. Future research is anticipated to explore its incorporation into polymers and small molecules designed for electronic and optical applications.
The nitrogen atoms in the ring can be functionalized to tune the electronic properties of the molecule, potentially leading to the creation of new organic light-emitting diode (OLED) materials, charge-transporting layers in organic field-effect transistors (OFETs), or components of dye-sensitized solar cells. The tetrahydro-pyrazine ring offers conformational flexibility, which could be exploited to control the solid-state packing and morphology of thin films, critical factors in the performance of organic electronic devices. Further investigation into the polymerization of functionalized this compound monomers could yield new classes of high-performance polymers with unique thermal and electronic characteristics. quinoline-thiophene.com
Utilization as Versatile Chemical Intermediates in Complex Organic Synthesis
Quinoxaline derivatives serve as valuable intermediates in organic synthesis. nih.gov The this compound structure, with its multiple reactive sites—two secondary amines and an aromatic ring—is a versatile scaffold for constructing more complex molecules. The secondary amines can be selectively functionalized, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the stepwise assembly of intricate molecular architectures.
Future research will likely leverage this versatility in the total synthesis of natural products and other complex target molecules. The defined stereochemistry of the methyl-substituted ring can be used to induce chirality in subsequent synthetic steps. As demonstrated in the synthesis of related quinoxaline congeners, the tetrahydroquinoxaline core can be derived from the reduction of quinoxalinones, which themselves are accessible from simple starting materials. nih.gov This synthetic accessibility makes this compound an attractive starting point for multi-step synthetic campaigns. Its role as a key building block is expected to expand as chemists seek efficient routes to novel heterocyclic compounds.
Advances in Sustainable and Environmentally Benign Synthetic Routes
The growing emphasis on green chemistry is driving innovation in the synthesis of heterocyclic compounds. benthamdirect.com Traditional methods for preparing quinoxalines often rely on harsh conditions, toxic reagents, and hazardous solvents. ijirt.org Future research will undoubtedly focus on developing more sustainable and eco-friendly methods for the synthesis of this compound and its derivatives.
This includes the exploration of:
Green Solvents: Utilizing water, ionic liquids, or bio-based solvents to replace volatile and hazardous organic solvents. ijirt.org
Novel Catalysts: Employing reusable solid acid catalysts, nanocatalysts (e.g., nano-BF₃·SiO₂, AuNPs), or organocatalysts to improve efficiency and minimize waste. nih.govrsc.org
Energy-Efficient Techniques: Implementing microwave irradiation and ultrasound-assisted synthesis to accelerate reactions, reduce energy consumption, and often improve yields. ijirt.orgbenthamdirect.com
Domino Reactions: Designing one-pot, multi-component reactions (MCRs) that form the tetrahydroquinoxaline core with high atom economy, reducing the number of synthetic steps and purification processes. nih.govrsc.org
By embracing these green chemistry principles, the synthesis of this important compound can become more efficient, cost-effective, and environmentally responsible, facilitating its broader application in both research and industry.
Q & A
Q. What are the common synthetic routes for 2-Methyl-THQ?
- Methodological Answer : 2-Methyl-THQ is typically synthesized via catalytic hydrogenation or transfer hydrogenation of quinoxaline derivatives. Key approaches include:
- Transfer Hydrogenation : Using tetrabutylammonium bromide (TBAB) as a catalyst with Hantzsch ester as the hydrogen donor under mild conditions (25°C, 12 h), yielding up to 96% .
- Asymmetric Hydrogenation : Chiral diphosphinite ligands with iridium or ruthenium catalysts enable enantioselective synthesis, achieving up to 90% enantiomeric excess (ee) for (S)-2-Methyl-THQ .
- Reductive Amination : Condensation of o-phenylenediamine derivatives with ketones, followed by reduction, provides a scalable route .
Q. How is 2-Methyl-THQ characterized using NMR spectroscopy?
- Methodological Answer : Key 1H NMR signals (400 MHz, CDCl₃):
- Aromatic protons: δ 6.58 (dd, J = 5.8, 3.4 Hz, 2H) and δ 6.50 (dd, J = 5.6, 3.8 Hz, 2H).
- Methyl group: δ 1.18 (d, J = 6.3 Hz, 3H).
- Methylene/methine protons: δ 3.51 (tdd, J = 6.3, 3.0, 1.9 Hz, 1H) and δ 3.31–3.03 (m, 2H) .
13C NMR (101 MHz, CDCl₃): - Aromatic carbons: δ 133.6, 133.2, 118.7, 114.5.
- Aliphatic carbons: δ 48.3 (CH), 45.7 (CH₂), 19.9 (CH₃) .
Q. What safety precautions are required when handling 2-Methyl-THQ?
- Methodological Answer : While specific safety data for 2-Methyl-THQ is limited, general protocols for tetrahydroquinoxalines include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Protective Gear : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers away from oxidizers and acids .
Advanced Research Questions
Q. How is asymmetric synthesis of chiral 2-Methyl-THQ achieved?
- Methodological Answer : Enantioselective synthesis relies on transition-metal catalysts with chiral ligands:
- Iridium Complexes : Ortho-metalated dihydride iridium catalysts yield (S)-2-Methyl-THQ with 90% ee but require precise temperature control (−20°C) .
- Ruthenium Complexes : [RuCl₂(diphosphine)(diamine)] systems provide moderate ee (50–70%) under hydrogen gas (50–100 psi) .
- Configurational Standards : (S)-2-Methyl-THQ is used as a reference to assign chirality via oxidation/reduction sequences (e.g., tosylation and mesylate displacement) .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer : Critical Parameters :
- Solvent : Dichloromethane (DCM) or THF improves solubility of quinoxaline precursors.
- Catalyst Loading : 5 mol% TBAB maximizes transfer hydrogenation efficiency (90–97% yield) .
- Temperature : Room temperature (25°C) minimizes side reactions vs. elevated temperatures .
Yield Comparison :
| Method | Catalyst | Yield (%) |
|---|---|---|
| Transfer Hydrogenation | TBAB | 96 |
| Asymmetric Hydrogenation | Ir/PQ-phos | 90 (ee) |
| Reductive Amination | NaBH₄ | 85 |
Q. How are absolute configurations assigned to chiral 2-Methyl-THQ derivatives?
- Methodological Answer : Cahn-Ingold-Prelog Rules : Applied to intermediates like (S)-2-methyl-1-tosyl-THQ. For example:
Q. What bioactivity implications arise from chirality in 2-Methyl-THQ derivatives?
- Methodological Answer : Enantiomers exhibit distinct pharmacological profiles:
- (S)-Isomer : Potent vasopressin V2 receptor antagonist (IC₅₀ = 12 nM) .
- (R)-Isomer : Lower activity (IC₅₀ > 1 μM) in the same assay .
Structure-Activity Relationship (SAR) : Methyl group positioning affects binding to enzymatic pockets, as shown in cholesteryl ester transfer protein (CETP) inhibition studies .
Q. How do substituents influence electronic properties of THQ derivatives?
- Methodological Answer : Substituents alter NMR chemical shifts and HOMO-LUMO gaps :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
